molecular formula C10H7F2N3S B3170297 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile CAS No. 942358-78-3

3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile

Cat. No.: B3170297
CAS No.: 942358-78-3
M. Wt: 239.25 g/mol
InChI Key: OVBINNUMUBUJIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic aromatic organic compound characterized by its thieno[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes with pyridine derivatives under specific conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the formation of the thieno[2,3-b]pyridine ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile is used to study enzyme inhibition and receptor binding. Its derivatives can be employed as probes to investigate biological pathways and interactions.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activity against various diseases, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary based on the derivative and its intended use.

Comparison with Similar Compounds

  • 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid

  • 3-Amino-6-(difluoromethyl)-N-(2,5-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide

Uniqueness: 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile stands out due to its specific structural features, such as the presence of the difluoromethyl group and the cyano group

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3S/c1-4-2-5(9(11)12)15-10-7(4)8(14)6(3-13)16-10/h2,9H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBINNUMUBUJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C#N)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile
Reactant of Route 2
3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile
Reactant of Route 4
3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile
Reactant of Route 5
3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.